molecular formula C8H18NOP B2811633 (S)-Cyclopentyl(dimethylphosphoryl)methanamine CAS No. 2343963-93-7

(S)-Cyclopentyl(dimethylphosphoryl)methanamine

Cat. No.: B2811633
CAS No.: 2343963-93-7
M. Wt: 175.212
InChI Key: DRUAKFPOEAZAQK-QMMMGPOBSA-N
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Description

“(S)-Cyclopentyl(dimethylphosphoryl)methanamine” is a chemical compound with the CAS Number: 2343963-93-7 . It has a molecular weight of 175.21 and its IUPAC name is (S)-(amino(cyclopentyl)methyl)dimethylphosphine oxide . The physical form of this compound is oil .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H18NOP/c1-11(2,10)8(9)7-5-3-4-6-7/h7-8H,3-6,9H2,1-2H3/t8-/m0/s1 . The InChI key is DRUAKFPOEAZAQK-QMMMGPOBSA-N .


Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 175.21 . It is stored at a temperature of 4°C . The physical form of this compound is oil .

Scientific Research Applications

Synthesis and Structural Analysis

The compound has been utilized in the synthesis and structure elucidation of various phosphine oxide compounds. For instance, (dimethylphosphoryl)methanamine was reacted with concentrated perchloric acid to synthesize new phosphine oxide compounds, revealing insights into the formation of hydrogen-bonded compounds within the dpma/HClO4 system. The structural analysis, supported by quantum chemical calculations, highlighted the importance of N–H∙∙∙O hydrogen bonds in forming polymeric, polar double-strands, showcasing the compound's utility in developing materials with specific structural features (Buhl et al., 2013).

Materials Chemistry

In materials chemistry, (S)-Cyclopentyl(dimethylphosphoryl)methanamine and its derivatives have been explored for their potential in forming structurally interesting and potentially useful materials. The study of its reactions, for example with hydroiodic acid in the presence of elemental iodine, led to the discovery of iodine-rich (dimethylphosphoryl)methanaminium iodides. These compounds, featuring unique hydrogen-bonded networks and halogen bonds, could have implications for the design of new materials with specific electronic or optical properties (Reiss, 2017).

Chemical Properties and Reactions

The chemical properties and reactions of this compound have been extensively studied, with research focusing on its behavior in various chemical environments. For example, its interaction with oxalic acid in ethanol yielded insights into the formation of solvated salts, which contribute to the understanding of the compound's reactivity and potential applications in synthesis and catalysis (Bialek et al., 2014).

Safety and Hazards

The safety information for “(S)-Cyclopentyl(dimethylphosphoryl)methanamine” includes several hazard statements: H302, H312, H315, H318, H332, H335 . The precautionary statements include: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P363, P403+P233, P405, P501 .

Mechanism of Action

Target of Action

(S)-Cyclopentyl(dimethylphosphoryl)methanamine, also known as Methenamine, is primarily targeted towards the urinary tract. It acts as a urinary tract antiseptic and antibacterial drug . It is used for the prophylaxis and treatment of frequently recurring urinary tract infections .

Mode of Action

Formaldehyde is considered to be highly bactericidal .

Properties

IUPAC Name

(S)-cyclopentyl(dimethylphosphoryl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18NOP/c1-11(2,10)8(9)7-5-3-4-6-7/h7-8H,3-6,9H2,1-2H3/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRUAKFPOEAZAQK-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CP(=O)(C)C(C1CCCC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CP(=O)(C)[C@@H](C1CCCC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18NOP
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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